molecular formula C9H14N6 B6300558 N-(4-Aminobenzyl)biguanide CAS No. 2247773-24-4

N-(4-Aminobenzyl)biguanide

Cat. No.: B6300558
CAS No.: 2247773-24-4
M. Wt: 206.25 g/mol
InChI Key: LKOZCPLGVMQJCW-UHFFFAOYSA-N
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Description

N-(4-Aminobenzyl)biguanide is a chemical compound with the molecular formula C9H14N6 It is a derivative of biguanide, characterized by the presence of an aminobenzyl group attached to the biguanide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Aminobenzyl)biguanide can be synthesized through the reaction of 4-aminobenzylamine with cyanoguanidine under controlled conditions. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product. The reaction is monitored using techniques like thin-layer chromatography to ensure completion.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminobenzyl)biguanide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield reduced derivatives.

    Substitution: The aminobenzyl group can participate in substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered hydrogenation states.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(4-Aminobenzyl)biguanide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the treatment of diseases such as diabetes and cancer due to its structural similarity to other therapeutic biguanides.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-Aminobenzyl)biguanide involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to inhibit mitochondrial complex I, leading to a decrease in ATP production and activation of compensatory responses mediated by energy sensors. This mechanism is similar to other biguanides, which are known to exert their effects through mitochondrial inhibition and subsequent metabolic alterations.

Comparison with Similar Compounds

N-(4-Aminobenzyl)biguanide can be compared with other biguanide compounds such as metformin, phenformin, and proguanil. While all these compounds share a common biguanide core, their unique substituents confer different properties and applications:

    Metformin: Widely used as an antidiabetic drug, primarily inhibits mitochondrial complex I.

    Phenformin: Similar to metformin but with a higher potency and associated risk of lactic acidosis.

    Proguanil: Used as an antimalarial drug, does not inhibit mitochondrial respiration in cells.

This compound stands out due to its specific aminobenzyl group, which may confer unique biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-[(4-aminophenyl)methyl]-1-(diaminomethylidene)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N6/c10-7-3-1-6(2-4-7)5-14-9(13)15-8(11)12/h1-4H,5,10H2,(H6,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOZCPLGVMQJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=C(N)N=C(N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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